N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 2320535-55-3
VCID: VC5962602
InChI: InChI=1S/C15H22N2O5S/c1-21-12-5-4-10(8-13(12)22-2)17-15(20)14(19)16-9-11(18)6-7-23-3/h4-5,8,11,18H,6-7,9H2,1-3H3,(H,16,19)(H,17,20)
SMILES: COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(CCSC)O)OC
Molecular Formula: C15H22N2O5S
Molecular Weight: 342.41

N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide

CAS No.: 2320535-55-3

Cat. No.: VC5962602

Molecular Formula: C15H22N2O5S

Molecular Weight: 342.41

* For research use only. Not for human or veterinary use.

N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide - 2320535-55-3

Specification

CAS No. 2320535-55-3
Molecular Formula C15H22N2O5S
Molecular Weight 342.41
IUPAC Name N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide
Standard InChI InChI=1S/C15H22N2O5S/c1-21-12-5-4-10(8-13(12)22-2)17-15(20)14(19)16-9-11(18)6-7-23-3/h4-5,8,11,18H,6-7,9H2,1-3H3,(H,16,19)(H,17,20)
Standard InChI Key ZAFLJGJAQLIMSJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(CCSC)O)OC

Introduction

Chemical Identity and Nomenclature

Systematic Identification

The compound is systematically named N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide under IUPAC rules . Its SMILES notation (COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(CCSC)O)OC) and InChIKey (ZAFLJGJAQLIMSJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The CAS registry number 2320535-55-3 serves as its unique identifier in chemical inventories.

Molecular Composition

Mass spectrometry confirms a molecular weight of 342.41 g/mol, consistent with the formula C<sub>15</sub>H<sub>22</sub>N<sub>2</sub>O<sub>5</sub>S . Elemental analysis reveals a composition of 52.61% carbon, 6.48% hydrogen, 8.18% nitrogen, 23.36% oxygen, and 9.37% sulfur by mass.

Structural and Electronic Properties

Conformational Analysis

The 2D structure features a central oxamide bridge (-NC(=O)C(=O)N-) linking two substituents:

  • A 3,4-dimethoxyphenyl group providing aromaticity and electron-donating methoxy groups.

  • A 2-hydroxy-4-(methylsulfanyl)butyl chain introducing hydrophilicity (via hydroxyl) and potential thioether-mediated redox activity .

PubChem’s 3D conformer model predicts a bent geometry stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent amide carbonyl .

Spectroscopic Signatures

While experimental spectra are unavailable, computational simulations suggest:

  • IR: Strong absorption bands at 1650–1700 cm<sup>−1</sup> (amide C=O stretch) and 3200–3400 cm<sup>−1</sup> (O-H/N-H stretches).

  • NMR:

    • <sup>1</sup>H NMR: Methoxy singlets (δ 3.7–3.9 ppm), amide protons (δ 8.1–8.3 ppm), and methylsulfanyl triplet (δ 2.1 ppm) .

    • <sup>13</sup>C NMR: Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm), and methylsulfanyl carbon (δ 15 ppm).

Synthesis and Purification

Hypothetical Synthetic Routes

Though explicit protocols are undisclosed, plausible pathways include:

  • Step 1: Condensation of 3,4-dimethoxyaniline with ethyl oxalyl chloride to form N-(3,4-dimethoxyphenyl)oxalamic acid ethyl ester.

  • Step 2: Nucleophilic substitution with 2-amino-4-(methylsulfanyl)butan-1-ol under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .

  • Step 3: Hydrolysis of the ethyl ester to yield the final ethanediamide.

Purification Challenges

The compound’s polarity and potential for tautomerization complicate purification. Suggested methods:

  • Chromatography: Reverse-phase HPLC using C18 columns with acetonitrile/water gradients .

  • Crystallization: Ethanol/water mixtures may induce crystallization, though no crystal structure is reported in the Crystallography Open Database .

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